molecular formula C10H7F2NO B1418753 7,8-Difluoro-2-methylquinolin-4-ol CAS No. 288151-45-1

7,8-Difluoro-2-methylquinolin-4-ol

Cat. No. B1418753
M. Wt: 195.16 g/mol
InChI Key: BSGHWWNTTVWENA-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methylquinolin-4-ol is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of the heterocyclic compound quinoline .


Molecular Structure Analysis

The molecular structure of 7,8-Difluoro-2-methylquinolin-4-ol is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

7,8-Difluoro-2-methylquinolin-4-ol has a molecular weight of 195.17 . It is a powder at room temperature .

Scientific Research Applications

Spectroscopic Characterization and Computational Studies

The compound has been characterized through various spectroscopic methods and computational studies. Małecki et al. (2010) conducted synthesis, spectroscopy, and computational studies of hydroxyhaloquinolines and their derivatives, including compounds related to 7,8-Difluoro-2-methylquinolin-4-ol. They used methods like IR, UV–vis, and NMR spectroscopy, and the geometries of the compounds were optimized using the density functional theory (DFT) method with B3LYP functional. This study is crucial for understanding the molecular structure and properties of such compounds (Małecki et al., 2010).

Tautomeric Bistable Switches

Research by Georgiev et al. (2021) on 7-hydroxyquinoline-based Schiff bases revealed that these compounds could exist as mixtures of tautomers and might serve as bistable switches. This property is particularly interesting for applications in molecular electronics and photonics, where the control and stability of molecular states are crucial (Georgiev et al., 2021).

pH-Sensing Properties

Chen et al. (2011) synthesized novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives and studied their OFF-ON-OFF type of pH-sensing properties. The compounds showed a change in fluorescence under different pH conditions, indicating their potential as pH-dependent fluorescent sensors. This finding could have implications in various fields, including biological and chemical sensors (Chen et al., 2011).

Antimicrobial and Anticorrosion Applications

Patel and Patel (2017) synthesized a novel ligand and its metal complexes with antimicrobial properties. The study highlighted the potential of such compounds in combating microbial growth, which is crucial in healthcare and preservation (Patel & Patel, 2017). Additionally, Rouifi et al. (2020) explored the anti-corrosion activity of methylquinolin-8-ol derivatives, shedding light on their potential to protect metals from corrosion, a significant issue in industrial applications (Rouifi et al., 2020).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302 and H318 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

properties

IUPAC Name

7,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGHWWNTTVWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670965
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-2-methylquinolin-4-ol

CAS RN

288151-45-1
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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